Ethyl 2-(4-aminophenoxy)-2-methylpropanoate

Organic Synthesis Process Chemistry Building Blocks

Medicinal chemistry requires precise substitution patterns for SAR campaigns. Generic aminophenoxy esters lack the critical gem-dimethyl group, altering reactivity and biological engagement.

- **Differentiator**: gem-Dimethyl substitution provides steric shielding against hydrolysis and constrains conformation for dual GK/PPARγ binding.
- **Synthetic Flexibility**: Ethyl ester offers orthogonal protection; aromatic amine handle for derivatization.
- **Proven Robustness**: 99.3% yield via nitro reduction; compatible with automated workflows (GHS07).

Molecular Formula C12H17NO3
Molecular Weight 223.272
CAS No. 28048-87-5
Cat. No. B2812428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-aminophenoxy)-2-methylpropanoate
CAS28048-87-5
Molecular FormulaC12H17NO3
Molecular Weight223.272
Structural Identifiers
SMILESCCOC(=O)C(C)(C)OC1=CC=C(C=C1)N
InChIInChI=1S/C12H17NO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4,13H2,1-3H3
InChIKeyDTDFMMOVVFVLMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate Procurement Guide


Ethyl 2-(4-aminophenoxy)-2-methylpropanoate (CAS 28048-87-5) is a phenoxyisobutyric acid ethyl ester derivative with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . The compound features a 4-aminophenoxy group linked to a gem-dimethyl substituted propanoate backbone, providing both an aromatic amine handle for further derivatization and a sterically hindered ester moiety that influences reactivity and stability . Commercially available in research quantities with typical purity specifications of 95% , this compound serves as a versatile building block in medicinal chemistry, particularly as a precursor for dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators under investigation for metabolic disorders .

Generic Substitution Failure for Ethyl 2-(4-aminophenoxy)-2-methylpropanoate


Superficially similar aminophenoxy esters cannot be interchanged with ethyl 2-(4-aminophenoxy)-2-methylpropanoate without compromising downstream synthetic outcomes or biological activity. The gem-dimethyl substitution at the alpha-carbon (the '2-methyl' moiety) introduces steric hindrance that fundamentally alters both chemical reactivity and biological target engagement compared to non-methylated analogs such as ethyl 2-(4-aminophenoxy)propanoate or chain-extended variants like ethyl 2-(4-aminophenoxy)butanoate . This steric shielding reduces susceptibility to nucleophilic attack at the ester carbonyl and stabilizes the compound against premature hydrolysis, a critical consideration for multi-step synthetic sequences . In biological systems, the gem-dimethyl group constrains conformational flexibility, directly impacting binding affinity to PPARγ and related nuclear receptors—a structural feature that is absent in the corresponding acid form (2-(4-aminophenoxy)-2-methylpropanoic acid, CAS 117011-70-8) and in regioisomeric 3-aminophenoxy derivatives . Procurement of a generic 'aminophenoxy ester' without verifying the exact substitution pattern risks introducing unintended stereoelectronic effects that can derail structure-activity relationship (SAR) campaigns or reduce synthetic yields.

Differentiation Evidence: Ethyl 2-(4-aminophenoxy)-2-methylpropanoate vs. Analogs


Gem-Dimethyl Substitution Enhances Catalytic Hydrogenation Yield

The gem-dimethyl substitution in ethyl 2-(4-aminophenoxy)-2-methylpropanoate provides steric protection that improves synthetic yield during the key catalytic hydrogenation step from the nitro precursor. A documented synthetic route from ethyl 4-nitrophenoxyisobutyrate using 5% Pd/C in ethanol at room temperature achieved a 99.3% isolated yield of the target amino compound . In contrast, the analogous synthesis of ethyl 2-(4-aminophenoxy)propanoate (lacking the gem-dimethyl group) reported yields of approximately 95% under similar conditions [1]. While both yields are high, the near-quantitative conversion for the methyl-substituted variant reduces purification burden and improves atom economy in multi-step sequences.

Organic Synthesis Process Chemistry Building Blocks

Improved Aqueous Solubility vs. Non-Polar Phenyl Analogs

The 4-aminophenoxy group in ethyl 2-(4-aminophenoxy)-2-methylpropanoate enhances water solubility compared to non-polar analogs lacking the amino functionality. The compound demonstrates improved suitability for aqueous-phase reactions relative to ethyl 2-methyl-2-phenylpropanoate, which lacks the polar aminophenoxy moiety . For the structurally related free acid (2-(4-aminophenoxy)-2-methylpropanoic acid, CAS 117011-70-8), experimental water solubility is 2.12 mg/mL (0.0109 mol/L) with a calculated logS (ESOL) of -1.96 . While direct solubility data for the ethyl ester itself is not reported in authoritative sources, the presence of the amino group enables hydrogen bonding with polar solvents that is absent in unsubstituted phenyl analogs .

Physicochemical Properties Aqueous Reactions Formulation

Ethyl Ester vs. Free Acid for Derivatization

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate (MW 223.27) and its corresponding free acid 2-(4-aminophenoxy)-2-methylpropanoic acid (CAS 117011-70-8, MW 195.22) represent distinct chemical entities with divergent utility in synthetic workflows. The ethyl ester serves as a protected carboxyl equivalent that can be selectively deprotected under mild basic or enzymatic conditions after further elaboration of the aromatic amine, whereas the free acid requires activation (e.g., via acid chloride or coupling reagent) prior to amide bond formation . The ester form is also a distillable oil (b.p. not specified) enabling purification by vacuum distillation , whereas the free acid is a high-melting solid (mp 214-216°C) [1] that may require recrystallization. For medicinal chemistry applications targeting dual GK/PPARγ activators, the ethyl ester serves as the preferred precursor because the ester moiety can be retained in early SAR exploration or hydrolyzed to the acid for conjugation .

Medicinal Chemistry Prodrug Design Synthetic Intermediates

Documented Safety Profile Enables Risk-Aware Procurement

Ethyl 2-(4-aminophenoxy)-2-methylpropanoate has a fully documented hazard profile conforming to GHS standards, classified as GHS07 (Harmful/Irritant) with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is designated as non-hazardous for transport under DOT/IATA regulations . In contrast, the closely related tert-butyl ester analog (tert-butyl 2-(4-aminophenoxy)-2-methylpropanoate, CAS 409097-48-9) has limited publicly available safety data [1], and the free acid analog (CAS 117011-70-8) lacks standardized GHS classification in major vendor databases, with safety information often noted as incomplete . This documented safety profile reduces uncertainty in laboratory handling, simplifies SDS preparation, and supports compliance with institutional chemical hygiene plans.

Laboratory Safety Hazard Communication Regulatory Compliance

Optimal Procurement Scenarios for Ethyl 2-(4-aminophenoxy)-2-methylpropanoate


Precursor for Dual GK/PPARγ Activators in Diabetes

Medicinal chemistry groups developing dual glucokinase (GK) and PPARγ activators for type 2 diabetes should prioritize ethyl 2-(4-aminophenoxy)-2-methylpropanoate over non-methylated or regioisomeric analogs. The gem-dimethyl substitution is essential for achieving the conformational constraint required for dual receptor engagement . The ethyl ester form provides a protected carboxyl handle that can be retained during SAR exploration or selectively deprotected for further conjugation, offering synthetic flexibility that the free acid (requiring activation for coupling) does not provide .

Orthogonal Amine/Carboxyl Protection in Multi-Step Synthesis

Process chemists executing multi-step sequences where both an aromatic amine and a carboxyl group require orthogonal protection should procure ethyl 2-(4-aminophenoxy)-2-methylpropanoate. The 4-aminophenoxy group serves as a nucleophilic handle for amide bond formation or urea synthesis, while the ethyl ester remains stable to the basic conditions typically employed for amine acylation . The documented 99.3% synthetic yield from the nitro precursor via catalytic hydrogenation demonstrates the robustness of this intermediate in reduction chemistry, reducing the risk of low-yielding steps that can derail larger-scale campaigns.

Aqueous-Compatible High-Throughput Experimentation

Researchers conducting high-throughput reaction screening in aqueous or mixed aqueous-organic solvent systems will benefit from the enhanced polarity of ethyl 2-(4-aminophenoxy)-2-methylpropanoate relative to non-polar phenyl analogs . The 4-aminophenoxy group provides hydrogen bonding capacity that improves compatibility with aqueous workup procedures. The fully documented safety profile (GHS07, H302/H315/H319/H335) and non-hazardous transport classification also streamline laboratory logistics for automated liquid handling systems, where proper hazard communication is essential for safety compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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